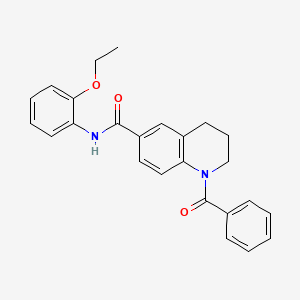
1-benzoyl-N-(3-chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-(3-chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CTQ belongs to the class of tetrahydroquinoline derivatives, which have been extensively studied for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-N-(3-chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic activities. This compound has also been shown to regulate glucose metabolism and lipid metabolism in animal models, suggesting potential therapeutic applications in metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-benzoyl-N-(3-chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its potent anti-cancer activity against various cancer cell lines. This compound also exhibits low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, which may limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-benzoyl-N-(3-chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One potential direction is the development of this compound analogs with improved pharmacological properties and selectivity for specific cancer types. Another direction is the investigation of this compound's potential therapeutic applications in metabolic disorders, such as diabetes and obesity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other signaling pathways involved in cancer progression.
Métodos De Síntesis
The synthesis of 1-benzoyl-N-(3-chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that begins with the reaction between 3-chloro-4-methoxyaniline and ethyl acetoacetate to form 3-chloro-4-methoxyphenyl-ethyl-3-oxobutanoate. This intermediate is then reacted with benzaldehyde in the presence of an acid catalyst to form 1-benzoyl-3-chloro-4-methoxyphenyl-2-propen-1-one. The final step involves the reaction of 1-benzoyl-3-chloro-4-methoxyphenyl-2-propen-1-one with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(3-chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have demonstrated that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by targeting multiple signaling pathways involved in cancer progression.
Propiedades
IUPAC Name |
1-benzoyl-N-(2-ethoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-2-30-23-13-7-6-12-21(23)26-24(28)20-14-15-22-19(17-20)11-8-16-27(22)25(29)18-9-4-3-5-10-18/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAOPZMIFARUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-N-(4-isopropylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701838.png)
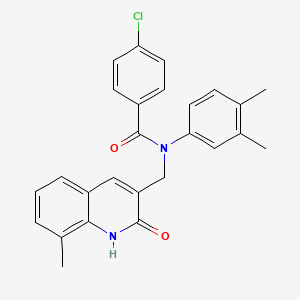
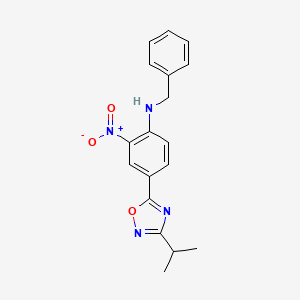
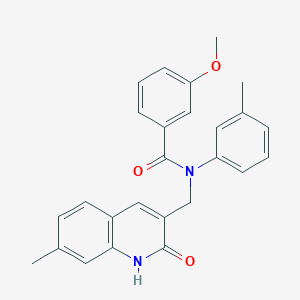
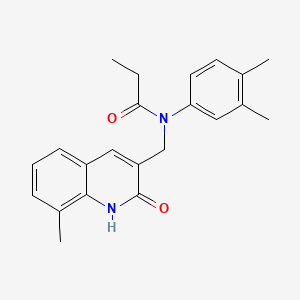
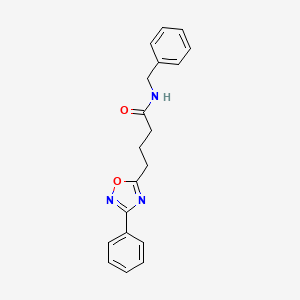
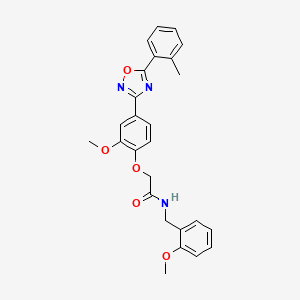
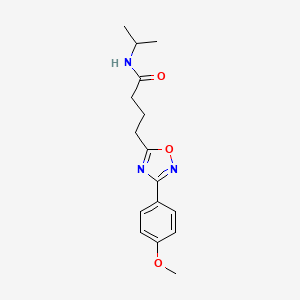
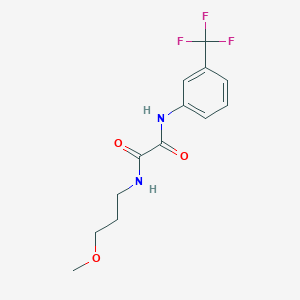
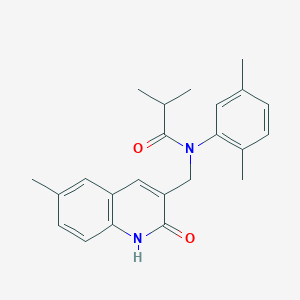
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)

![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)